8-Methoxypsoralen

Description

This compound is an odorless white to cream-colored crystalline solid. Bitter taste followed by tingling sensation. (NTP, 1992)

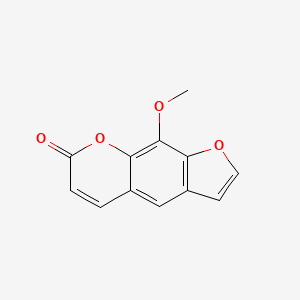

Methoxsalen is a member of the class of psoralens that is 7H-furo[3,2-g]chromen-7-one in which the 9 position is substituted by a methoxy group. It is a constituent of the fruits of Ammi majus. Like other psoralens, trioxsalen causes photosensitization of the skin. It is administered topically or orally in conjunction with UV-A for phototherapy treatment of vitiligo and severe psoriasis. It has a role as a dermatologic drug, an antineoplastic agent, a photosensitizing agent, a cross-linking reagent and a plant metabolite. It is a member of psoralens and an aromatic ether. It is functionally related to a psoralen.

A naturally occurring furocoumarin compound found in several species of plants, including Psoralea corylifolia. It is a photoactive substance that forms DNA adducts in the presence of ultraviolet A irradiation.

Methoxsalen is a Photoactivated Radical Generator and Psoralen. The mechanism of action of methoxsalen is as a Photoabsorption. The physiologic effect of methoxsalen is by means of Photosensitizing Activity.

Methoxsalen has been reported in Caragana frutex, Angelica gigas, and other organisms with data available.

Methoxsalen is a naturally occurring substance isolated from the seeds of the plant Ammi majus with photoactivating properties. As a member of the family of compounds known as psoralens or furocoumarins, methoxsalen's exact mechanism of action is unknown; upon photoactivation, methoxsalen has been observed to bind covalently to and crosslink DNA. (NCI04)

METHOXSALEN is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1954 and is indicated for psoriasis and t-cell non-hodgkin lymphoma and has 13 investigational indications. This drug has a black box warning from the FDA.

Methoxsalen is only found in individuals that have used or taken this drug. It is a naturally occurring furocoumarin compound found in several species of plants, including Psoralea corylifolia. It is a photoactive substance that forms DNA adducts in the presence of ultraviolet A irradiation. After activation Methoxsalen binds preferentially to the guanine and cytosine moieties of DNA, leading to cross-linking of DNA, thus inhibiting DNA synthesis and function.

A naturally occurring furocoumarin compound found in several species of plants, including Psoralea corylifolia. It is a photoactive substance that forms DNA ADDUCTS in the presence of ultraviolet A irradiation.

Properties

IUPAC Name |

9-methoxyfuro[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O4/c1-14-12-10-8(4-5-15-10)6-7-2-3-9(13)16-11(7)12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKHYNVANLEOEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O4 | |

| Record name | 8-METHOXYPSORALEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20613 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | methoxsalen | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Methoxsalen | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020830 | |

| Record name | 8-Methoxypsoralen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

8-methoxypsoralen is an odorless white to cream-colored crystalline solid. Bitter taste followed by tingling sensation. (NTP, 1992), White to cream-colored solid; [Hawley] Sensitive to light and air; [CAMEO] Light yellow crystalline powder; [MSDSonline], Solid | |

| Record name | 8-METHOXYPSORALEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20613 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 8-Methoxypsoralen | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3355 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methoxsalen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014693 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 59 °F (NTP, 1992), In water, 47.6 mg/L at 30 °C, In water, 23 ug/mL, Practically insoluble in cold water; sparingly soluble in boiling water, Freely soluble in chloroform; sparingly soluble in liquid petrolatum, ether; soluble in boiling alcohol, acetone, acetic acid, vegetable fixed oils, propylene glycol, benzene, Slightly soluble in alcohol, 1.64e-01 g/L | |

| Record name | 8-METHOXYPSORALEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20613 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methoxsalen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00553 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 8-Methoxypsoralen | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methoxsalen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014693 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Silky needles from hot water or benzene + petroleum ether, Long rhombic prisms from alcohol + ether, White to cream-colored, crystalline solid | |

CAS No. |

298-81-7 | |

| Record name | 8-METHOXYPSORALEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20613 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 8-Methoxypsoralen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=298-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxsalen [USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoxsalen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00553 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | methoxsalen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757114 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methoxsalen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45923 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7H-Furo[3,2-g][1]benzopyran-7-one, 9-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Methoxypsoralen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-methoxyfuro[3,2-g]chromen-7-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOXSALEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4VJ29L7BQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 8-Methoxypsoralen | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methoxsalen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014693 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

298 °F (NTP, 1992), 148 °C | |

| Record name | 8-METHOXYPSORALEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20613 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methoxsalen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00553 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 8-Methoxypsoralen | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources, Isolation, and Biological Mechanisms of 8-Methoxypsoralen (Xanthotoxin)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methoxypsoralen (8-MOP), also known as Xanthotoxin and Methoxsalen, is a naturally occurring furanocoumarin renowned for its potent photosensitizing properties.[1][2][3][4] It is a tricyclic aromatic compound derived from the fusion of a furan ring with a coumarin system. For centuries, crude extracts of plants containing 8-MOP have been used in traditional medicine to treat skin disorders.[5][6] In modern medicine, purified 8-MOP is a key component of PUVA (Psoralen + Ultraviolet A) therapy, a photochemotherapy used to manage severe skin conditions such as psoriasis, vitiligo, and cutaneous T-cell lymphoma.[1][3][7][8][9] Its therapeutic effect stems from its ability to intercalate into DNA and, upon activation by UVA radiation, form covalent cross-links that inhibit cell proliferation and modulate immune responses.[7] This guide provides a comprehensive overview of the principal natural sources of 8-MOP, detailed protocols for its isolation and purification, and an examination of its molecular signaling pathways.

Natural Sources of this compound

This compound is a secondary metabolite synthesized by a variety of plant species, primarily as a defense mechanism against predators and pathogens.[10] The compound is most abundantly found in plants belonging to the Apiaceae (Umbelliferae), Rutaceae (citrus family), and Fabaceae (legume family).[3][10][11]

Key plant sources include:

-

Ammi majus (Bishop's Weed): The fruits of this Egyptian plant are a primary commercial source for the extraction of 8-MOP.[1][4][5][6] It contains significant quantities of both 8-MOP (xanthotoxin) and 5-methoxypsoralen (bergapten).[12]

-

Heracleum species (Hogweed): Various species within this genus are well-documented sources of furanocoumarins.[13] For instance, Heracleum persicum fruits have been used to isolate xanthotoxin, and the juice of Heracleum sosnowskyi contains high concentrations of the compound.[2][14][15][16]

-

Psoralea corylifolia (Babchi): The seeds of this plant are a traditional source of psoralens, including 8-MOP, and have been extensively used in Ayurvedic and Chinese medicine.[1][17][18][19]

-

Ruta montana (Mountain Rue): This Mediterranean plant is another significant source, with the concentration of xanthotoxin varying depending on the plant's physiological state and harvesting time.[10]

-

Other Sources: 8-MOP can also be found in celery, parsnips (Pastinaca sativa), figs (Ficus carica), and various citrus plants, though often in lower concentrations.[1][11][20][21]

Quantitative Data on 8-MOP Content

The concentration of 8-MOP varies significantly between plant species, organs, and even the developmental stage of the plant. The following table summarizes reported yields and concentrations from various natural sources.

| Plant Species | Plant Part | Compound | Concentration / Yield | Reference |

| Heracleum sosnowskyi | Juice | This compound | 1332.7 mg/L | [2][16] |

| Ruta montana | Aerial Parts | Xanthotoxin | 0.45% (at flowering stage) | [10] |

| Ruta montana | Aerial Parts | Xanthotoxin | 0.12% (in winter) | [10] |

| Psoralea corylifolia | Seed | Psoralen* | 0.147% (m/m) | [19] |

Note: This study focused on the parent compound psoralen, but the source is also rich in its derivatives like 8-MOP.

Isolation and Purification Methodologies

The isolation of 8-MOP from plant matrices involves extraction with appropriate solvents followed by various chromatographic techniques to separate it from other phytochemicals. The polarity of 8-MOP allows for its extraction with a range of organic solvents.

General Experimental Workflow

The purification of 8-MOP from plant material typically follows a multi-step process involving extraction, concentration, fractionation, and final purification. The workflow below illustrates a generalized procedure.

Protocol 1: Isolation from Ammi majus Fruits

This protocol utilizes low-pressure column chromatography followed by centrifugal partition chromatography (CPC) for efficient separation.[22][23]

-

Extraction:

-

Extract dried, powdered fruits of A. majus with petroleum ether using a Soxhlet apparatus.

-

Concentrate the resulting extract under reduced pressure to yield a crude petroleum ether extract.

-

-

Initial Fractionation (Low-Pressure Column Chromatography):

-

Fractionate the concentrated extract on a silica gel column.

-

Elute the column using a gradient of ethyl acetate in dichloromethane (e.g., 0–80%, v/v).

-

Collect fractions and monitor them using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to identify those rich in coumarins. Fractions containing both xanthotoxin (8-MOP) and the structurally similar isopimpinellin are pooled.[22][23]

-

-

Final Purification (Centrifugal Partition Chromatography):

-

Perform CPC on the pooled, coumarin-rich fraction.

-

Solvent System: Use a two-phase solvent system of n-hexane–ethyl acetate–methanol–water (10:8:10:9; v/v/v/v).[22][23]

-

Operating Mode: Operate in ascending mode, where the aqueous phase is stationary and the organic phase is mobile.

-

Parameters: Set a flow rate of 3 mL/min and a rotation speed of 1,600 rpm.[22][23]

-

Collect the separated fractions containing pure 8-MOP.

-

-

Verification:

Protocol 2: Isolation from Psoralea corylifolia Seeds

This protocol employs a straightforward solvent extraction and recrystallization method.[17][19]

-

Extraction:

-

Pulverize dried seeds of P. corylifolia and pass them through a 60-mesh sieve.

-

Soak the powdered seeds in 50% ethanol at room temperature (e.g., three times for 2 hours each).[17]

-

Collect the leaching solution and distill it under reduced pressure to remove the ethanol.

-

-

Precipitation and Initial Purification:

-

Allow the concentrated solution to stand overnight to facilitate precipitation.

-

Filter the solution to collect the precipitate.

-

Dissolve the precipitate in methanol. For decolorization, treat the methanol solution with activated carbon and then filter.

-

-

Crystallization:

-

Evaporate the methanol from the filtrate. Allow the resulting residue to stand, which will yield lamellar crystals.

-

To further purify, perform recrystallization from methanol to obtain white, needle-like crystals of psoralens.[19]

-

-

Verification:

-

Assess the purity of the final product using TLC and HPLC.

-

Confirm the chemical structure as 8-MOP using spectroscopic methods such as UV, ¹H-NMR, and Mass Spectrometry.[19]

-

Protocol 3: Isolation from Heracleum persicum Fruits

This protocol uses non-polar solvent extraction followed by open column chromatography.[14][15]

-

Extraction:

-

Extract the dried, powdered fruits of H. persicum with n-hexane.

-

Concentrate the n-hexane extract to obtain a crude residue.

-

-

Purification (Open Column Chromatography):

-

Apply the crude extract to an open column packed with silica gel.

-

Elute the column with an appropriate solvent system (e.g., gradients of ethyl acetate in hexane) to separate the constituents.

-

Collect and monitor fractions via TLC to isolate the compound of interest.

-

-

Identification:

Mechanism of Action & Signaling Pathways

The biological activity of 8-MOP is multifaceted. While its best-known mechanism involves DNA damage upon photoactivation, recent studies have revealed its influence on complex cellular signaling pathways, even in the absence of UVA light.

PUVA Therapy: DNA Intercalation and Cross-linking

The primary mechanism of 8-MOP in dermatology is its role in PUVA therapy.[7]

-

Intercalation: After administration, 8-MOP molecules penetrate cell membranes and intercalate between the base pairs of cellular DNA, showing a preference for thymine pyrimidine sites.[7]

-

Photoactivation & Adduct Formation: Upon exposure to UVA light (320–400 nm), the intercalated 8-MOP absorbs photon energy and becomes excited. This leads to a [2+2] photocycloaddition reaction, forming covalent monoadducts with pyrimidine bases.[7]

-

Interstrand Cross-linking: A second UVA exposure can trigger another reaction, causing the monoadduct to bind to a pyrimidine on the opposite DNA strand, creating an interstrand cross-link (ICL).

-

Cellular Consequences: These ICLs are potent cytotoxic lesions that block DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[24] This antiproliferative effect is central to the treatment of hyperproliferative skin disorders like psoriasis.[7]

Modulation of Immune and Apoptotic Pathways

Beyond direct DNA damage, 8-MOP influences key signaling cascades involved in immunity and cancer progression.

-

Immune Modulation: In the context of PUVA, 8-MOP has been shown to suppress the IL-23/Th17 axis, a key inflammatory pathway in psoriasis, while inducing the activity of anti-inflammatory Foxp3+ regulatory T cells (Tregs).[25] It can also modulate the production of various cytokines, either reducing pro-inflammatory signals or, at modest doses, stimulating T-lymphocytes to produce Th1 cytokines like interferon-gamma.[26][27]

-

Cancer Cell Apoptosis (UVA-Independent): Studies on human gastric cancer cells have demonstrated that 8-MOP alone can induce apoptosis. This effect is mediated by the upregulation of the tumor suppressor protein p53 and the activation of caspase-3.[1] Furthermore, 8-MOP was found to inhibit cancer cell metastasis by downregulating matrix metalloproteinases (MMP-2 and MMP-9). These actions were linked to the inactivation of key survival signaling pathways, including PI3K, ERK2, and STAT3.[1]

Conclusion

This compound remains a compound of significant interest for researchers and pharmaceutical professionals due to its established therapeutic applications and complex biological activities. Its natural abundance in several plant families, particularly Ammi majus and Heracleum species, provides a renewable source for its production. The development of efficient isolation protocols, such as those combining classical column chromatography with advanced techniques like CPC, allows for the generation of high-purity 8-MOP required for clinical and research purposes. A deeper understanding of its molecular mechanisms, from its canonical role in DNA cross-linking to its nuanced effects on immune and cancer signaling pathways, continues to open new avenues for its therapeutic application and for the development of novel furanocoumarin-based drugs.

References

- 1. This compound Induces Apoptosis by Upregulating p53 and Inhibits Metastasis by Downregulating MMP-2 and MMP-9 in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. This compound | C12H8O4 | CID 4114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound—A Short Review and Comment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound-A Short Review and Comment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. grokipedia.com [grokipedia.com]

- 8. Photochemotherapy (PUVA) in psoriasis and vitiligo - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 9. researchgate.net [researchgate.net]

- 10. jmaterenvironsci.com [jmaterenvironsci.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. researchgate.net [researchgate.net]

- 13. jchemrev.com [jchemrev.com]

- 14. rps.mui.ac.ir [rps.mui.ac.ir]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

- 17. Isolation and purification of psoralen and isopsoralen and their efficacy and safety in the treatment of osteosarcoma in nude rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Psoralen | C11H6O3 | CID 6199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. [Extraction and purification of psoralen from Psoralea corylifolia L] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Citrus - Wikipedia [en.wikipedia.org]

- 22. academic.oup.com [academic.oup.com]

- 23. Isolation of Methoxyfuranocoumarins From Ammi majus by Centrifugal Partition Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. bdng.org.uk [bdng.org.uk]

- 25. scispace.com [scispace.com]

- 26. Modulation of cytokine production by this compound and UVA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Treatment of T lymphocytes with this compound plus ultraviolet A induces transient but biologically active Th1-skewing cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of 8-Methoxypsoralen: A Technical Guide for Researchers

Introduction: 8-Methoxypsoralen (8-MOP), also known as Xanthotoxin or Methoxsalen, is a naturally occurring furocoumarin found in several plants, including the fruits of Ammi majus.[1][2] It is a potent photosensitizing agent used in combination with UVA radiation (PUVA therapy) for the treatment of various skin disorders such as psoriasis, vitiligo, eczema, and cutaneous T-cell lymphoma.[2][3][4] The therapeutic effect of 8-MOP is attributed to its ability to intercalate into DNA and, upon photoactivation by UVA light, form covalent cross-links with pyrimidine bases, thereby inhibiting DNA replication and cell proliferation.[5][6][7] Given its pharmaceutical importance, the development of efficient and scalable synthetic routes to this compound is a significant area of research in medicinal and organic chemistry.

This technical guide provides an in-depth overview of the core chemical synthesis methodologies for this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and visual representations of the synthetic pathways.

Key Synthetic Strategies

The synthesis of this compound, a tricyclic aromatic compound, can be broadly categorized into three main approaches based on the sequence of ring formation:[8][9][10]

-

Formation of the furan ring onto a pre-existing coumarin core.

-

Construction of the pyrone ring onto a benzofuran scaffold.

-

Simultaneous formation of both the furan and pyrone rings around a central benzene nucleus.

This guide will focus on prominent and illustrative examples of these strategies, providing detailed procedural information where available.

Synthesis Starting from a Coumarin Precursor

A common and well-established strategy involves the construction of the furan ring onto a suitably substituted coumarin derivative.

Route 1: Synthesis from 7-Hydroxy-8-methoxycoumarin via Claisen Rearrangement

This pathway commences with a substituted coumarin and utilizes a Claisen rearrangement as the key step to introduce the necessary functionality for furan ring formation.

Experimental Protocol:

-

Step 1: Allylation of 7-Hydroxy-8-methoxycoumarin.

-

To a solution of 7-hydroxy-8-methoxycoumarin in acetone, anhydrous potassium carbonate is added, followed by allyl bromide.

-

The mixture is refluxed for a specified period (e.g., 10 hours).

-

After cooling, the inorganic salts are filtered off, and the solvent is evaporated under reduced pressure to yield 7-allyloxy-8-methoxycoumarin.

-

-

Step 2: Claisen Rearrangement.

-

The 7-allyloxy-8-methoxycoumarin is heated in a high-boiling solvent such as N,N-diethylaniline under reflux for several hours (e.g., 4 hours).

-

This thermal rearrangement affords 6-allyl-7-hydroxy-8-methoxycoumarin.

-

-

Step 3: Oxidative Cyclization.

-

The rearranged product is dissolved in a suitable solvent (e.g., methanol/water mixture).

-

Osmium tetroxide and potassium periodate are added to oxidatively cleave the allyl double bond.

-

The resulting intermediate is then treated with a strong acid, such as 85% phosphoric acid, to effect cyclization and dehydration, yielding this compound.

-

Quantitative Data Summary:

| Step | Starting Material | Key Reagents | Product | Yield (%) |

| 1. Allylation | 7-Hydroxy-8-methoxycoumarin | Allyl bromide, K₂CO₃, Acetone | 7-Allyloxy-8-methoxycoumarin | ~85% |

| 2. Claisen Rearrangement | 7-Allyloxy-8-methoxycoumarin | N,N-Diethylaniline | 6-Allyl-7-hydroxy-8-methoxycoumarin | ~91% |

| 3. Oxidative Cyclization & Dehydration | 6-Allyl-7-hydroxy-8-methoxycoumarin | OsO₄, KIO₄, H₃PO₄ | This compound | ~57% |

| Overall Yield | ~44% |

Table 1: Summary of yields for the synthesis of this compound via Claisen rearrangement.

Reaction Pathway Diagram:

Synthesis Starting from a Benzofuran Precursor

This approach involves the initial synthesis of a substituted benzofuran, followed by the construction of the pyrone ring to complete the furocoumarin skeleton.

Route 2: Synthesis from 6-Hydroxy-7-methoxy-2,3-dihydrobenzofuran

This pathway builds the pyrone ring onto a dihydrobenzofuran intermediate.

Experimental Protocol:

-

Step 1: Gattermann Reaction.

-

6-Hydroxy-7-methoxy-2,3-dihydrobenzofuran is reacted with zinc cyanide and hydrochloric acid at room temperature.

-

This introduces a formyl group at the 5-position to yield 6-hydroxy-7-methoxy-2,3-dihydrobenzofuran-5-carboxaldehyde.

-

-

Step 2: Dehydrogenation.

-

The dihydrobenzofuran derivative is treated with a dehydrogenating agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in an inert solvent like dioxane.

-

The mixture is heated under reflux to afford 6-hydroxy-7-methoxybenzofuran-5-carboxaldehyde.

-

-

Step 3: Knoevenagel Condensation.

-

The resulting aldehyde is condensed with ethyl cyanoacetate in a polar solvent in the presence of a base.

-

This forms an intermediate which, upon acidification and heating, undergoes cyclization and decarboxylation.

-

-

Step 4: Decarboxylation.

-

The product from the previous step is heated with a decarboxylating agent like calcium carbonate to yield this compound.

-

Quantitative Data Summary:

| Step | Starting Material | Key Reagents | Product | Yield (%) |

| 1. Gattermann Reaction | 6-Hydroxy-7-methoxy-2,3-dihydrobenzofuran | Zn(CN)₂, HCl | 6-Hydroxy-7-methoxy-2,3-dihydrobenzofuran-5-carboxaldehyde | High |

| 2. Dehydrogenation | 6-Hydroxy-7-methoxy-2,3-dihydrobenzofuran-5-carboxaldehyde | DDQ, Dioxane | 6-Hydroxy-7-methoxybenzofuran-5-carboxaldehyde | High |

| 3. Knoevenagel Condensation | 6-Hydroxy-7-methoxybenzofuran-5-carboxaldehyde | Ethyl cyanoacetate, Base | Intermediate for decarboxylation | Moderate |

| 4. Decarboxylation | Intermediate from Step 3 | CaCO₃, Heat | This compound | Moderate |

Table 2: Summary of yields for the synthesis of this compound from a benzofuran precursor.

Reaction Pathway Diagram:

Synthesis via Pechmann Condensation

The Pechmann condensation is a classic method for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions.[11][12] This can be adapted for the synthesis of precursors to this compound.

Route 3: Synthesis from 2-Methoxyresorcinol

This route utilizes a substituted resorcinol to build the coumarin ring system, which is then further modified.

Experimental Protocol:

-

Step 1: Pechmann Condensation.

-

2-Methoxyresorcinol is reacted with a β-ketoester, such as ethyl acetoacetate, in the presence of a strong acid catalyst (e.g., sulfuric acid or a Lewis acid like AlCl₃).[12]

-

The reaction mixture is heated to afford 7-hydroxy-8-methoxy-4-methylcoumarin.

-

-

Step 2: Subsequent modifications.

-

The resulting coumarin can then be elaborated to this compound through a series of reactions to form the furan ring, similar to the strategies previously described. This often involves introducing a reactive handle at the 6-position.

-

Quantitative Data Summary:

| Step | Starting Material | Key Reagents | Product | Yield (%) |

| 1. Pechmann Condensation | 2-Methoxyresorcinol | Ethyl acetoacetate, H₂SO₄ | 7-Hydroxy-8-methoxy-4-methylcoumarin | Good |

| 2. Further Elaboration | 7-Hydroxy-8-methoxy-4-methylcoumarin | Multiple steps | This compound | Variable |

Table 3: Summary of the initial Pechmann condensation step.

Reaction Pathway Diagram:

Conclusion

The chemical synthesis of this compound can be achieved through various strategic approaches, each with its own set of advantages and challenges. The choice of a particular synthetic route often depends on the availability of starting materials, desired scale of production, and the specific expertise of the research group. The methods outlined in this guide represent some of the core strategies that have been successfully employed. Further research continues to focus on developing more efficient, cost-effective, and environmentally benign syntheses of this important pharmaceutical agent. The detailed protocols and comparative data provided herein serve as a valuable resource for scientists and professionals engaged in the synthesis and development of furocoumarin-based drugs.

References

- 1. This compound | C12H8O4 | CID 4114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. Methoxsalen - Wikipedia [en.wikipedia.org]

- 4. This compound—A Short Review and Comment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Synthetic Routes to Furocoumarins and Their Analogs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Treatment with 8-MOP and UVA enhances MHC class I synthesis in RMA cells: preliminary results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. furocoumarins-in-medicinal-chemistry-synthesis-natural-occurrence-and-biological-activity - Ask this paper | Bohrium [bohrium.com]

- 9. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Furocoumarins in Medicinal Chemistry. Synthesis, Natural Occurren...: Ingenta Connect [ingentaconnect.com]

- 11. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 12. Pechmann Condensation [organic-chemistry.org]

An In-depth Technical Guide to the Photochemical Properties and UV Absorption of 8-Methoxypsoralen

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methoxypsoralen (8-MOP), also known as methoxsalen or xanthotoxin, is a naturally occurring furocoumarin found in several plants, including Ammi majus. It is a potent photosensitizing agent that, upon activation by ultraviolet A (UVA) radiation, exhibits significant biological activity. This property is harnessed in photochemotherapy, particularly in PUVA (Psoralen + UVA) therapy, for the treatment of skin disorders such as psoriasis, vitiligo, and cutaneous T-cell lymphoma.[1] The therapeutic efficacy of 8-MOP is intrinsically linked to its photochemical properties, primarily its ability to absorb UVA light and subsequently form covalent adducts with DNA. This guide provides a comprehensive technical overview of the UV absorption characteristics, photochemical reactions, and associated cellular signaling pathways of 8-MOP.

UV Absorption Properties of this compound

The photochemical activity of 8-MOP is initiated by the absorption of UVA photons. Its UV absorption spectrum is characterized by several distinct peaks, which dictate the optimal wavelengths for its photoactivation.

UV Absorption Spectrum

8-MOP exhibits strong absorption in the UVA range (320-400 nm) and also in the UVB and UVC regions.[2][3] The absorption spectrum can be influenced by the solvent. In alcohol, 8-MOP displays major absorption maxima at approximately 219 nm, 249 nm, and 300 nm.[1]

Molar Absorptivity

The molar absorptivity (or molar extinction coefficient, ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. This quantitative parameter is crucial for determining the efficiency of photoactivation and for analytical quantification.

| Wavelength (nm) | Molar Absorptivity (log ε) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solvent |

| 219 | 4.32 | 20,893 | Alcohol |

| 249 | 4.35 | 22,387 | Alcohol |

| 300 | 4.06 | 11,482 | Alcohol |

Table 1: Molar absorptivity of this compound at its absorption maxima in alcohol.[1]

Photochemical Reactions of this compound

Upon absorbing UVA radiation, 8-MOP is excited from its ground state to a singlet excited state, which can then undergo intersystem crossing to a longer-lived triplet excited state. This triplet state is highly reactive and is responsible for the subsequent photochemical reactions with DNA.

Intercalation into DNA

In the absence of light, 8-MOP intercalates into the DNA double helix, positioning itself between adjacent base pairs. This non-covalent interaction is a prerequisite for the subsequent photochemical reactions.

Formation of DNA Photoadducts

The primary mechanism of 8-MOP's therapeutic action involves the formation of covalent adducts with pyrimidine bases in DNA, particularly thymine.[4] This process occurs in two main steps:

-

Monoadduct Formation: The excited 8-MOP molecule can form a [2+2] cycloaddition reaction with the 5,6-double bond of a thymine base. This can occur via either the furan ring (forming a furan-side monoadduct) or the pyrone ring (forming a pyrone-side monoadduct) of the 8-MOP molecule. Furan-side monoadducts are the major initial photoproduct.[5][6]

-

Interstrand Crosslink (ICL) Formation: A furan-side monoadduct, upon absorbing a second UVA photon, can react with a thymine base on the complementary DNA strand, forming an interstrand crosslink (ICL).[4][5] ICLs are highly cytotoxic lesions that block DNA replication and transcription, leading to cell cycle arrest and apoptosis.

Photochemical Reaction Pathway of 8-MOP with DNA.

Quantum Yields of Photoreactions

The quantum yield (Φ) of a photoreaction is the fraction of absorbed photons that result in a specific photochemical event. It is a critical parameter for understanding the efficiency of photoproduct formation.

| Photochemical Event | Quantum Yield (Φ) | Wavelength (nm) | Reference |

| Initial Adduct Formation | 0.0065 ± 0.0004 | 341.5 | [4] |

| Conversion of Furan-side Monoadduct to Diadduct (ICL) | 0.028 ± 0.004 | 341.5 | [4][5] |

Table 2: Quantum yields for 8-MOP-DNA photoadduct formation.

Cellular Signaling Pathways Modulated by 8-MOP Photochemistry

The formation of 8-MOP-DNA adducts triggers a cascade of cellular responses, ultimately leading to the therapeutic effects observed in PUVA therapy. These responses involve the activation of various signaling pathways related to cell cycle arrest, apoptosis, and immunomodulation.

Induction of Apoptosis

The DNA damage caused by 8-MOP and UVA is a potent inducer of apoptosis (programmed cell death). This is a key mechanism for eliminating hyperproliferating cells in psoriasis and malignant cells in cutaneous T-cell lymphoma.

Simplified Apoptosis Signaling Pathway Induced by 8-MOP/UVA.

Studies have shown that 8-MOP in combination with UVA can induce apoptosis through the upregulation of the tumor suppressor protein p53.[7] This leads to cell cycle arrest, allowing time for DNA repair, or, if the damage is too severe, commitment to apoptosis.

Modulation of Cytokine Signaling

PUVA therapy has significant immunomodulatory effects, which are mediated in part by altering the production of various cytokines. This is particularly relevant in the treatment of inflammatory skin conditions like psoriasis. Treatment with 8-MOP and UVA has been shown to augment the expression of Th1 cytokines such as interferon-gamma (IFN-γ) and interleukin-2 (IL-2), while reducing the expression of Th2 cytokines like IL-4 and IL-10.[8][9] This shift in the cytokine profile can help to resolve the inflammatory infiltrate in psoriatic lesions.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the photochemical properties of 8-MOP.

UV-Visible Spectrophotometry for Absorption Spectrum and Molar Absorptivity

Objective: To determine the UV absorption spectrum and molar absorptivity of 8-MOP.

Methodology:

-

Sample Preparation: Prepare a stock solution of 8-MOP of known concentration in a suitable solvent (e.g., ethanol or methanol).[10] Prepare a series of dilutions from the stock solution.

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Measurement:

-

Record the absorption spectrum of the solvent to be used as a blank.

-

Record the absorption spectra of the different concentrations of 8-MOP solutions over a wavelength range of 200-400 nm.[10]

-

-

Data Analysis:

-

Determine the wavelengths of maximum absorbance (λmax).

-

According to the Beer-Lambert law (A = εbc), plot absorbance (A) at λmax versus concentration (c). The slope of the resulting linear plot will be the molar absorptivity (ε), given a known path length (b), typically 1 cm.

-

Workflow for UV-Vis Spectrophotometry of 8-MOP.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for DNA Adduct Quantification

Objective: To identify and quantify 8-MOP-DNA monoadducts and interstrand crosslinks.

Methodology:

-

Sample Preparation:

-

Treat cells or isolated DNA with 8-MOP and irradiate with UVA at a specific dose.

-

Isolate the DNA from the treated cells.

-

Enzymatically digest the DNA to individual nucleosides or short oligonucleotides.[11]

-

-

Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).[11][12]

-

LC Separation: Separate the digested DNA components using a suitable HPLC column and gradient elution.

-

MS/MS Detection:

-

Ionize the separated components using an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Select the precursor ions corresponding to the expected masses of the 8-MOP-DNA adducts.

-

Fragment the precursor ions and detect the characteristic product ions to confirm the identity of the adducts.

-

-

Quantification: Use stable isotope-labeled internal standards for accurate quantification of the adducts.[11]

Conclusion

This compound is a photochemically active compound with well-defined UV absorption properties that are fundamental to its therapeutic applications. Upon UVA irradiation, it forms covalent adducts with DNA, leading to cell cycle arrest, apoptosis, and immunomodulation. A thorough understanding of its photochemical parameters, such as molar absorptivity and quantum yields, is essential for optimizing its clinical use and for the development of novel photochemotherapeutic agents. The experimental protocols outlined in this guide provide a framework for the continued investigation of 8-MOP and other photosensitizing compounds.

References

- 1. This compound | C12H8O4 | CID 4114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Photochemistry of the furan-side this compound-thymidine monoadduct inside the DNA helix. Conversion to diadduct and to pyrone-side monoadduct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular dosimetry of 8-MOP + UVA-induced DNA photoadducts in Saccharomyces cerevisiae: correlation of lesions number with genotoxic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Induces Apoptosis by Upregulating p53 and Inhibits Metastasis by Downregulating MMP-2 and MMP-9 in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Photoactivational cytokine-modulatory action of this compound plus ultraviolet A in lymphocytes, monocytes, and cutaneous T cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Modulation of cytokine production by this compound and UVA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. archives.ijper.org [archives.ijper.org]

- 11. A Quantitative Mass Spectrometry-Based Approach for Assessing the Repair of this compound-Induced DNA Interstrand Crosslink and Monoadducts in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitation by Liquid Chromatography-Nanoelectrospray Ionization-High Resolution Tandem Mass Spectrometry of Multiple DNA Adducts Related to Cigarette Smoking in Oral Cells in the Shanghai Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8-Methoxypsoralen (8-MOP) DNA Intercalation and Binding Sites

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-Methoxypsoralen (8-MOP), a naturally occurring furocoumarin, is a potent photosensitizing agent with significant applications in molecular biology and clinical medicine, most notably in PUVA (Psoralen + UVA) therapy for skin disorders like psoriasis and vitiligo.[1][2] Its therapeutic efficacy stems from its ability to interact with DNA and, upon photoactivation by UVA light, form covalent adducts that can inhibit DNA replication and transcription. This guide provides a comprehensive technical overview of the molecular mechanisms governing 8-MOP's interaction with DNA, focusing on its dual-mode binding, sequence specificity, and the experimental methodologies used to elucidate these properties.

Mechanism of 8-MOP DNA Interaction

The interaction of 8-MOP with DNA in the absence of light is a prerequisite for its photobiological activity. This non-covalent binding is characterized by a dynamic, concentration-dependent equilibrium between two primary modes: intercalation and minor groove binding.

2.1 Dual-Mode Binding

At low concentrations, 8-MOP preferentially intercalates between DNA base pairs.[1] This process is primarily entropy-driven and endothermic.[1][3] As an intercalator, the planar 8-MOP molecule inserts itself into the space between adjacent base pairs of the DNA double helix.

Conversely, at higher drug-to-DNA ratios, 8-MOP shifts to binding externally to the DNA, likely in the minor groove.[1][3] This external binding is an exothermic process and can induce some compaction of the DNA structure.[1][3]

2.2 Photoactivation and Covalent Adduct Formation

Upon exposure to long-wave ultraviolet light (UVA, 320-400 nm), the intercalated 8-MOP becomes photoactivated, leading to the formation of covalent adducts with pyrimidine bases, primarily thymine.[4] This process occurs via a [2+2] cycloaddition reaction. Two types of photoadducts can be formed:

-

Monoadducts: 8-MOP can form a covalent bond with a single pyrimidine base on one strand of the DNA. This can occur at either the 3,4 (pyrone) or 4',5' (furan) end of the 8-MOP molecule.[4]

-

Interstrand Crosslinks (ICLs): A furan-side monoadduct can absorb a second photon and react with a pyrimidine on the complementary DNA strand, forming a diadduct that covalently links the two strands of the DNA helix.[4] This cross-linking is a critical lesion that blocks DNA replication and transcription.

Binding Site Specificity

8-MOP does not bind randomly to DNA; it exhibits a preference for certain sequences. The primary determinant of 8-MOP binding and photoadduct formation is the presence of a 5'-TA or 5'-TpA dinucleotide sequence.[5] The local sequence context, including flanking bases, can also influence the reactivity of these sites.[5]

Quantitative Data

The interaction of 8-MOP with DNA has been quantified using various biophysical techniques. The following tables summarize key quantitative parameters.

| Parameter | Value | DNA Type | Method | Reference |

| Dissociation Constant (Kd) | 1.1 x 10-3 M | AT-DNA | UV/Vis Spectroscopy | [6] |

| Parameter | Value | Conditions | Method | Reference |

| Binding Stoichiometry | 1 molecule of 8-MOP per ~8 base pairs | Low drug load | Fluorescence Quenching | [1][3] |

Experimental Protocols

This section details the methodologies for key experiments used to study 8-MOP-DNA interactions.

5.1 UV-Visible Spectrophotometric Titration

This method is used to determine the binding affinity of 8-MOP to DNA by monitoring changes in the absorbance spectrum upon complex formation.

-

Materials:

-

This compound (8-MOP) stock solution (in a suitable solvent like DMSO, then diluted in buffer)

-

DNA solution (e.g., calf thymus DNA or a specific oligonucleotide) of known concentration in a buffer (e.g., 10 mM Tris-HCl, pH 7.4)

-

Matched buffer for blank and dilutions

-

Quartz cuvettes

-

UV-Vis Spectrophotometer

-

-

Procedure:

-

Prepare a series of solutions with a fixed concentration of 8-MOP and increasing concentrations of DNA.[6]

-

Use a reference cuvette containing only the buffer.

-

Record the UV-Vis absorption spectrum (e.g., from 230 to 400 nm) for each solution.[6]

-

Correct the spectra for the absorbance of DNA itself.[6]

-

Monitor the change in absorbance at a specific wavelength (e.g., 302 nm) as a function of DNA concentration.[6]

-

The data can be fit to a suitable binding model to determine the dissociation constant (Kd).[6]

-

5.2 Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of 8-MOP to DNA, providing a complete thermodynamic profile of the interaction.

-

Materials:

-

High-sensitivity Isothermal Titration Calorimeter

-

8-MOP solution in degassed buffer

-

DNA solution in the same, matched, and degassed buffer

-

-

Procedure:

-

Thoroughly dialyze both the 8-MOP and DNA solutions against the same buffer to minimize heats of dilution.

-

Degas both solutions before loading into the calorimeter.

-

Load the DNA solution into the sample cell and the 8-MOP solution into the injection syringe.[7][8]

-

Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.[9]

-

Perform a control titration by injecting the 8-MOP solution into the buffer alone to determine the heat of dilution.

-

Carry out the titration of 8-MOP into the DNA solution.

-

Integrate the heat flow peaks for each injection and subtract the heat of dilution.

-

Fit the resulting binding isotherm to a suitable model to determine the binding affinity (Ka or Kd), stoichiometry (n), and enthalpy of binding (ΔH).[7]

-

5.3 DNase I Footprinting

This technique identifies the specific DNA sequences where 8-MOP binds by protecting them from enzymatic cleavage by DNase I.

-

Materials:

-

DNA fragment of interest, radioactively or fluorescently end-labeled on one strand

-

This compound

-

DNase I

-

DNase I digestion buffer (containing Mg2+ and Ca2+)

-

Stop solution (e.g., containing EDTA)

-

Denaturing polyacrylamide gel

-

-

Procedure:

-

Incubate the end-labeled DNA with varying concentrations of 8-MOP.[10][11] A control reaction with no 8-MOP is essential.

-

Add DNase I to each reaction to achieve partial digestion (on average, one cut per DNA molecule).[10][11]

-

Stop the digestion reaction by adding a stop solution.[10][11]

-

Denature the DNA fragments and separate them by size using denaturing polyacrylamide gel electrophoresis.[10][11]

-

Visualize the DNA fragments (e.g., by autoradiography for radioactive labels).

-

The binding sites of 8-MOP will appear as "footprints," which are gaps in the ladder of DNA fragments compared to the control lane, indicating protection from DNase I cleavage.

-

5.4 Analysis of Interstrand Crosslinks by Denaturing Gel Electrophoresis

This method is used to detect and quantify the formation of 8-MOP-induced interstrand crosslinks.

-

Materials:

-

Plasmid or linear DNA

-

This compound

-

UVA light source (365 nm)

-

Denaturing solution (e.g., containing formamide or alkali)

-

Agarose gel

-

DNA stain (e.g., ethidium bromide or SYBR Green)

-

-

Procedure:

-

Incubate the DNA with 8-MOP.

-

Irradiate the mixture with UVA light for a defined period to induce crosslinking.[12]

-

Denature the DNA samples by heating in a denaturing solution.[8]

-

Run the denatured samples on an agarose gel.[8]

-

Stain the gel to visualize the DNA.

-

Non-crosslinked DNA will denature into single strands and migrate faster through the gel. DNA containing interstrand crosslinks will not fully denature and will migrate slower, appearing as a band corresponding to the size of the double-stranded DNA.[8] The intensity of this band can be quantified to estimate the extent of crosslinking.

-

5.5 Psora-seq for Genome-wide Supercoiling Analysis

Psora-seq is a high-throughput sequencing method that maps DNA supercoiling across the genome by leveraging the preferential binding of psoralen to underwound (negatively supercoiled) DNA.

-

Materials:

-

Biotinylated psoralen derivative

-

Cells or organisms of interest

-

UVA crosslinker

-

DNA extraction and fragmentation reagents/equipment (e.g., sonicator)

-

Streptavidin-coated magnetic beads

-

Reagents for next-generation sequencing library preparation

-

-

Procedure:

-

Crosslink the psoralen to DNA in vivo using UVA light.[5][13][14]

-

Use streptavidin-coated magnetic beads to enrich for the biotinylated psoralen-crosslinked DNA fragments.[5][13][14]

-

Prepare sequencing libraries from both the enriched (pull-down) and unenriched (input) DNA.

-

Perform high-throughput sequencing.

-

Analyze the sequencing data by comparing the read counts in the pull-down and input samples to identify regions of the genome with high and low psoralen binding, which correspond to regions of negative and positive supercoiling, respectively.[15]

5.6 HPLC-MS/MS for Adduct Quantification

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of 8-MOP-DNA adducts.

-

Materials:

-

8-MOP treated and UVA irradiated DNA

-

Enzymes for DNA digestion to nucleosides (e.g., nuclease P1, alkaline phosphatase)

-

HPLC system with a suitable column (e.g., C18)

-

Tandem mass spectrometer

-

Isotopically labeled internal standards for monoadducts and crosslinks

-

-

Procedure:

-

Isolate DNA from cells or tissues treated with 8-MOP and UVA.

-

Enzymatically digest the DNA to individual nucleosides and adducts.[16]

-

Add known amounts of isotopically labeled internal standards.

-

Separate the nucleosides and adducts using HPLC.[16]

-

Detect and quantify the specific adducts using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.[16] The ratio of the signal from the native adduct to the internal standard allows for accurate quantification.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to 8-MOP's mechanism of action and its analysis.

Caption: Mechanism of Action for PUVA Therapy.

References

- 1. Integrated computational approach to the analysis of RNA-seq data reveals new transcriptional regulators of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. bento.bio [bento.bio]

- 4. A validated UHPLC-MS/MS method for simultaneous quantification of 9 exocyclic DNA adducts induced by 8 aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vivo Genomic Supercoiling Mapping Using Psora-seq - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 7. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 8. Thermodynamic characterization of the multivalent binding of chartreusin to DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DNase I footprinting [gene.mie-u.ac.jp]

- 10. oncology.wisc.edu [oncology.wisc.edu]

- 11. heyerlab.ucdavis.edu [heyerlab.ucdavis.edu]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. Quantitation by Liquid Chromatography-Nanoelectrospray Ionization-High Resolution Tandem Mass Spectrometry of Multiple DNA Adducts Related to Cigarette Smoking in Oral Cells in the Shanghai Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Detection of DNA Adduct Formation in Rat Lungs by a Micro-HPLC/MS/MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

The Formation of 8-Methoxypsoralen DNA Adducts: A Technical Guide to Monoadducts Versus Crosslinks

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-methoxypsoralen (8-MOP), a naturally occurring furocoumarin, is a potent photosensitizing agent utilized in PUVA (psoralen + UVA) therapy for various skin disorders like psoriasis and vitiligo. Its therapeutic efficacy stems from its ability to intercalate into DNA and, upon photoactivation by ultraviolet A (UVA) radiation, form covalent adducts with pyrimidine bases, primarily thymine. These DNA adducts can be categorized into two main types: monoadducts and interstrand crosslinks (ICLs). The formation of these distinct adducts triggers different cellular responses and DNA repair pathways, making the understanding of their differential formation crucial for optimizing therapeutic strategies and mitigating potential genotoxic side effects. This technical guide provides an in-depth exploration of the mechanisms governing the formation of 8-MOP monoadducts and crosslinks, methods for their quantification, and the cellular repair pathways they activate.

Mechanism of 8-MOP Adduct Formation

The formation of 8-MOP DNA adducts is a two-step photochemical process. Initially, the planar 8-MOP molecule intercalates into the DNA double helix, preferentially at 5'-AT sites.

Step 1: Monoadduct Formation

Upon absorption of a UVA photon (320-400 nm), the intercalated 8-MOP molecule becomes electronically excited and can undergo a [2+2] cycloaddition reaction with the 5,6-double bond of an adjacent thymine residue. This reaction can occur at either the 3,4-pyrone or the 4',5'-furan end of the psoralen molecule, resulting in the formation of two types of monoadducts:

-

3,4-pyrone-side monoadducts: These are generally considered to be photochemically stable and do not proceed to form crosslinks.

-

4',5'-furan-side monoadducts: These are the crucial precursors to interstrand crosslinks.

Step 2: Interstrand Crosslink Formation

A furan-side monoadduct can absorb a second UVA photon, leading to a second [2+2] cycloaddition reaction with a thymine on the complementary DNA strand. This second reaction forms a covalent bridge between the two strands of the DNA, resulting in an interstrand crosslink. This process is favored when the furan-side monoadduct is formed at a 5'-TA sequence, allowing for the subsequent reaction with the thymine on the opposing strand.

Factors Influencing Monoadduct versus Crosslink Formation

The ratio of monoadducts to crosslinks is not fixed and can be influenced by several experimental parameters:

-

UVA Dose: The formation of crosslinks is a two-photon process, meaning its efficiency is highly dependent on the UVA dose. At low UVA fluences, monoadducts are the predominant lesion. As the UVA dose increases, the probability of a second photon absorption by a furan-side monoadduct increases, leading to a higher yield of crosslinks.

-

Wavelength: Longer UVA wavelengths (e.g., >380 nm) are more effective at converting existing furan-side monoadducts into crosslinks, while shorter UVA wavelengths can also contribute to the initial formation of monoadducts.

-

Split-Dose Protocols: A common experimental strategy to enrich for crosslinks involves a two-step irradiation. An initial low dose of UVA is used to generate a population of monoadducts. After a period of incubation (and sometimes washing to remove unbound 8-MOP), a second, higher dose of UVA is applied to convert the pre-formed furan-side monoadducts into crosslinks. For instance, a study on mastocytoma cells demonstrated that a second UVA dose of 2 J/cm² increased the percentage of crosslinks from 3.2% to 56.5%[1].

Data Presentation: Quantitative Analysis of 8-MOP Adduct Formation

The following tables summarize quantitative data on the formation of 8-MOP monoadducts and interstrand crosslinks in human cells under varying UVA irradiation doses.

Table 1: Formation of 8-MOP Interstrand Crosslinks (ICLs) in Human Cells

| UVA Dose (J/cm²) | 8-MOP ICLs per 10⁶ Nucleotides |

| 0.5 | 38 |

| 1.0 | 55 |

| 2.5 | 89 |

| 5.0 | 124 |

| 10.0 | 162 |

Data sourced from a study on human cells treated with 8-MOP and varying doses of UVA light, quantified by LC-MS/MS.

Table 2: Formation of 8-MOP Monoadducts (MAs) in Human Cells

| UVA Dose (J/cm²) | 8-MOP MA1 per 10⁶ Nucleotides | 8-MOP MA2 per 10⁶ Nucleotides | 8-MOP MA3 per 10⁶ Nucleotides | Total MAs per 10⁶ Nucleotides |

| 0.5 | 7.6 | 1.9 | 7.2 | 16.7 |

| 1.0 | 5.8 | 3.1 | 15.5 | 24.4 |

| 2.5 | 3.9 | 5.8 | 28.9 | 38.6 |

| 5.0 | 2.8 | 8.2 | 41.3 | 52.3 |

| 10.0 | 2.2 | 9.9 | 50.8 | 62.9 |

Data represents the yields of three distinct 8-MOP monoadducts quantified by LC-MS/MS in the same study as Table 1. The total MAs increased with the UVA dose.

Experimental Protocols

Detailed Methodology for DNA Extraction from Cultured Mammalian Cells for Adduct Analysis

This protocol is suitable for preparing high-quality genomic DNA from cultured mammalian cells for subsequent analysis of 8-MOP adducts by HPLC or LC-MS/MS.

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Cell lysis buffer (10 mM Tris-HCl pH 8.0, 100 mM EDTA, 0.5% SDS)

-

Proteinase K (20 mg/mL solution)

-

RNase A (10 mg/mL solution, heat-treated)

-

Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

-

Chloroform:Isoamyl Alcohol (24:1)

-

3 M Sodium Acetate, pH 5.2

-

100% Ethanol, ice-cold

-

70% Ethanol, ice-cold

-

Nuclease-free water or TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

Procedure:

-

Cell Harvesting:

-

For adherent cells, wash the culture dish with ice-cold PBS, then detach cells using a cell scraper in a minimal volume of PBS.

-

For suspension cells, pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Wash the cell pellet with ice-cold PBS and centrifuge again.

-

-

Cell Lysis:

-

Resuspend the cell pellet in 1 mL of cell lysis buffer per 1-5 million cells.

-

Add Proteinase K to a final concentration of 100 µg/mL.

-

Incubate at 56°C for 2-4 hours, or overnight, with gentle agitation until the solution is clear.

-

-

RNase Treatment:

-

Add RNase A to a final concentration of 50 µg/mL.

-

Incubate at 37°C for 1 hour.

-

-

Phenol-Chloroform Extraction:

-

Add an equal volume of phenol:chloroform:isoamyl alcohol to the lysate.

-

Mix gently by inverting the tube for 5-10 minutes.

-

Centrifuge at 12,000 x g for 10 minutes at room temperature.

-

Carefully transfer the upper aqueous phase to a new tube, avoiding the protein interface.

-

-

Chloroform Extraction:

-

Add an equal volume of chloroform:isoamyl alcohol to the aqueous phase.

-

Mix and centrifuge as in the previous step.

-

Transfer the upper aqueous phase to a new tube.

-

-

DNA Precipitation:

-

Add 1/10th volume of 3 M sodium acetate.

-

Add 2-2.5 volumes of ice-cold 100% ethanol.

-

Mix gently by inverting the tube until a white DNA precipitate is visible.

-

Incubate at -20°C for at least 1 hour, or overnight for maximum yield.

-

-

DNA Pelleting and Washing:

-

Centrifuge at 12,000 x g for 15 minutes at 4°C.

-

Carefully discard the supernatant.

-

Wash the DNA pellet with 1 mL of ice-cold 70% ethanol.

-

Centrifuge at 12,000 x g for 5 minutes at 4°C.

-

Discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.

-

-

DNA Resuspension:

-

Resuspend the DNA pellet in an appropriate volume of nuclease-free water or TE buffer.

-

Incubate at 65°C for 10-15 minutes to aid dissolution.

-

Store the DNA at 4°C for short-term use or -20°C for long-term storage.

-

Competitive ELISA Protocol for 8-MOP DNA Adduct Quantification

This protocol outlines a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of 8-MOP DNA adducts, which relies on the competition between the 8-MOP adducts in the sample and a known amount of immobilized 8-MOP-modified DNA for binding to a specific primary antibody.

Materials:

-

96-well microtiter plates

-

Coating buffer (e.g., 0.1 M sodium carbonate-bicarbonate buffer, pH 9.6)

-

8-MOP-modified DNA standard (for coating)

-

Blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Primary antibody specific for 8-MOP DNA adducts

-

Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

-

Substrate solution (e.g., TMB)

-

Stop solution (e.g., 2 M H₂SO₄)

-

DNA samples and standards

Procedure:

-

Plate Coating:

-

Coat the wells of a 96-well plate with 100 µL of 8-MOP-modified DNA standard (e.g., 1-10 µg/mL in coating buffer).

-

Incubate overnight at 4°C.

-

-

Washing:

-

Wash the plate three times with 200 µL of wash buffer per well.

-

-

Blocking:

-

Add 200 µL of blocking buffer to each well.

-

Incubate for 1-2 hours at room temperature.

-

-

Competition:

-